4-ACETAMIDO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE
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Overview
Description
4-ACETAMIDO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides
Scientific Research Applications
4-ACETAMIDO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Given the wide range of biological activities associated with isoxazole derivatives, there is significant potential for the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . Further studies are needed to explore the potential applications of “4-acetamido-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide” in various fields, including medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ACETAMIDO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE typically involves the following steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the acetamido group:
Final assembly: The final step involves the coupling of the 1,2-oxazole ring with the benzamide structure, typically using coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-ACETAMIDO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 4-ACETAMIDO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-Oxazol-5-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-Methyl-2-[(3R,4S)-3-{[5-(phenoxymethyl)-1,2-oxazol-3-yl]methyl}-4-piperidinyl]-N-(2-propyn-1-yl)acetamide
Uniqueness
4-ACETAMIDO-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-acetamido-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-9-14(21-18-10)7-8-16-15(20)12-3-5-13(6-4-12)17-11(2)19/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILASDDPUSUSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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